3-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid
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Overview
Description
3-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid is an organic compound with various functional groups, including a benzoic acid moiety, a sulfanyl group, and a tert-butoxycarbonyl-protected amine. Its structure suggests versatility in chemical reactivity and applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid typically involves multi-step reactions:
Protection of the amine group: : Start by protecting the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate and a base like triethylamine.
Thioether formation: : React the protected amine with 3-(chloromethyl)benzoic acid under basic conditions to form the thioether linkage.
Deprotection (if needed): : If desired, deprotect the Boc group using acidic conditions, such as hydrochloric acid in dioxane, to yield the free amine.
Industrial Production Methods
Industrial production would likely focus on optimizing yield and purity through carefully controlled reaction conditions and purification techniques, such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid can undergo various reactions, including:
Oxidation: : The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: : The benzoic acid group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: : The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) in acetic acid.
Substitution: : Electrophiles like bromine (Br2) in acetic acid for bromination.
Hydrolysis: : Hydrochloric acid (HCl) in dioxane for Boc deprotection.
Major Products
Sulfoxides and sulfones: : From oxidation.
Brominated benzoic acid derivatives: : From electrophilic substitution.
Free amine: : From hydrolysis of the Boc group.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potentially as a linker or modifier in biochemical assays.
Medicine: : Could serve as a building block in drug synthesis, particularly in creating molecules with specific functional groups for binding or activity.
Industry: : Possible use in the development of specialty chemicals or materials.
Mechanism of Action
The exact mechanism of action would depend on the specific application. Generally, the compound could act through:
Binding interactions: : The amine and sulfanyl groups might interact with biological targets, altering their function.
Reactive intermediates: : Under certain conditions, it might form reactive intermediates that interact with other molecules.
Comparison with Similar Compounds
2-(2-aminothiophenyl)benzoic acid: : Lacks the tert-butoxycarbonyl group, possibly less stable.
N-(tert-butoxycarbonyl)glycine methyl ester: : Similar in having a Boc-protected amine but different structural framework.
3-(tert-butoxycarbonylamino)benzoic acid: : Shares the Boc-protected amine and benzoic acid but lacks the sulfanyl linkage.
Uniqueness:
This detailed exploration highlights the intricate nature and versatile potential of 3-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid, showcasing its significant value in scientific research and industrial applications.
Properties
CAS No. |
2387215-79-2 |
---|---|
Molecular Formula |
C15H21NO4S |
Molecular Weight |
311.4 |
Purity |
95 |
Origin of Product |
United States |
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